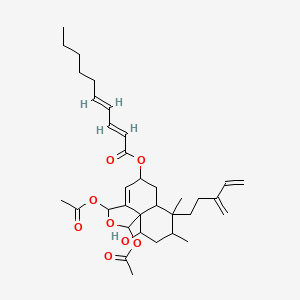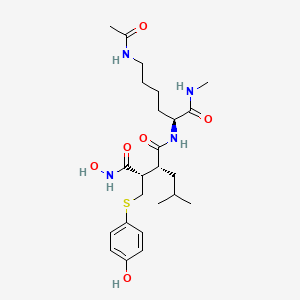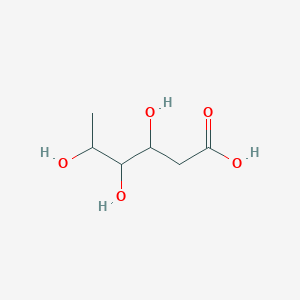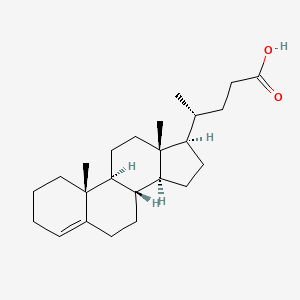![molecular formula C16H10ClNO3 B1239643 (4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one](/img/structure/B1239643.png)
(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-chlorophenyl)ethenyl]-4-(2-furanylmethylidene)-5-oxazolone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Research
(4E)-2-[(E)-2-(4-chlorophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is involved in the synthesis of poly(vinyl alcohol) copolymers through processes like ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET). These processes are crucial for creating well-defined polymers with specific properties, applicable in various industries ranging from materials science to biomedical engineering (Tuba et al., 2014).
Photophysical and Photochemical Properties
The compound's derivatives, particularly those related to 4-(2-furylmethylene)-2-phenyl-5-oxazolone, exhibit significant photophysical and photochemical properties. This makes them suitable for applications in fluorescence emission studies, especially in the detection of ions like Fe3+. Such properties can be harnessed in creating sensitive and specific sensors for various applications, including environmental monitoring and medical diagnostics (Ozturk et al., 2007).
Ligand Properties for Metal Ion Detection
The unique structural attributes of compounds similar to (4E)-2-[(E)-2-(4-chlorophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one allow them to act as ligands in the detection of metal ions. This application is crucial in the field of analytical chemistry, where sensitive and selective detection of metal ions is important for environmental, industrial, and health-related analyses (Cristea et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The compound also plays a role in the synthesis of novel heterocyclic compounds, which are significant in pharmaceutical research and development. The derivatives of this compound have potential applications in creating new drugs with specific biological activities (Hamad & Hashem, 2002).
Applications in Organic Electronics
Derivatives of (4E)-2-[(E)-2-(4-chlorophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one have been explored in the synthesis of organic electronic materials. The unique electronic properties of these derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices (Berlin et al., 1987).
Eigenschaften
Molekularformel |
C16H10ClNO3 |
|---|---|
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO3/c17-12-6-3-11(4-7-12)5-8-15-18-14(16(19)21-15)10-13-2-1-9-20-13/h1-10H/b8-5+,14-10+ |
InChI-Schlüssel |
PVZQZNZPIBPPTG-HNTZWPLZSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=C(C=C3)Cl |
SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)




![(2S,6S)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1239571.png)
![(5Z)-3a-hydroxy-5-[(E)-2-methylbut-2-enylidene]-1-phenyl-3,6-dihydro-2H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1239575.png)






